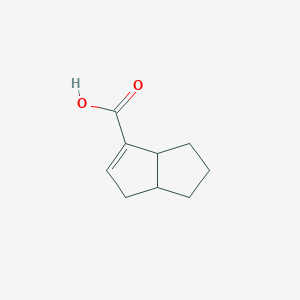
3,3a,4,5,6,6a-Hexahydropentalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3a,4,5,6,6a-Hexahydropentalene-1-carboxylic acid is an organic compound with the molecular formula C8H12O2. It is a derivative of pentalene, a bicyclic hydrocarbon, and is characterized by its hexahydro structure, indicating the presence of six additional hydrogen atoms compared to pentalene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3a,4,5,6,6a-Hexahydropentalene-1-carboxylic acid typically involves the hydrogenation of pentalene derivatives. One common method is the catalytic hydrogenation of pentalene in the presence of a palladium or platinum catalyst under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,3a,4,5,6,6a-Hexahydropentalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
3,3a,4,5,6,6a-Hexahydropentalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3a,4,5,6,6a-Hexahydropentalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
cis-Bicyclo[3.3.0]oct-2-ene: A stereoisomer of pentalene with similar structural features.
Bicyclo[3.3.0]oct-2-ene: Another derivative of pentalene with a different substitution pattern.
Uniqueness
3,3a,4,5,6,6a-Hexahydropentalene-1-carboxylic acid is unique due to its specific hexahydro structure and carboxylic acid functional group.
Propriétés
Numéro CAS |
90673-63-5 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
3,3a,4,5,6,6a-hexahydropentalene-1-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)8-5-4-6-2-1-3-7(6)8/h5-7H,1-4H2,(H,10,11) |
Clé InChI |
QLCWFBYOQRTROQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC=C(C2C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


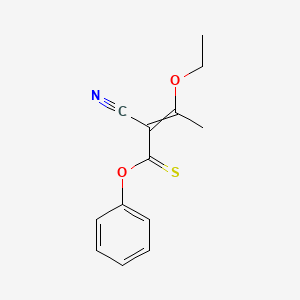
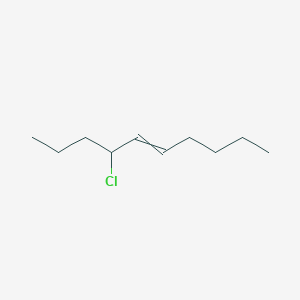
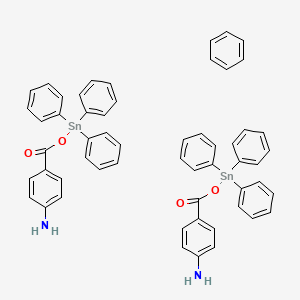
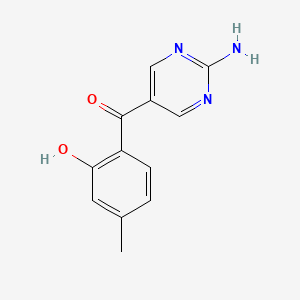

![2-[(Decane-1-sulfinyl)methyl]oxirane](/img/structure/B14348658.png)
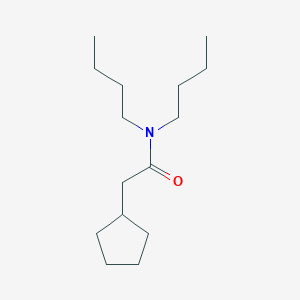
![ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate](/img/structure/B14348663.png)


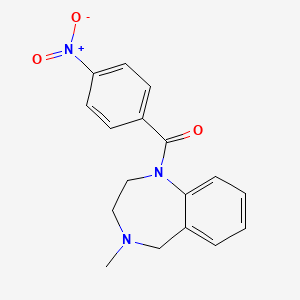
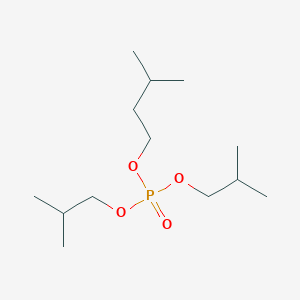
![Azuleno[1,2-b]furan](/img/structure/B14348691.png)
![3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one](/img/structure/B14348696.png)
